N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(6-13-8)14-7-10-11-4-5-12-10/h2-6,14H,7H2,1H3,(H,11,12) |
InChI Key |
UFXOVRBILHEDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
2.1. JNK Inhibition
One of the most notable applications of this compound is its role as an inhibitor of c-jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that selective inhibition of JNK3 can provide neuroprotective effects while minimizing side effects associated with broader JNK inhibition .
Table 1: JNK Inhibitors Derived from N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine
| Compound | Selectivity | Potency (IC₅₀) | Target Disease |
|---|---|---|---|
| Compound A | High | 10 µM | Alzheimer's |
| Compound B | Moderate | 15 µM | Parkinson's |
| Compound C | Low | 20 µM | Multiple Sclerosis |
2.2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics .
Case Study: Antimicrobial Efficacy
In a study involving clinical isolates of Staphylococcus aureus, compounds based on this structure demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at the imidazole or pyridine rings can significantly alter the compound's potency and selectivity.
Table 2: SAR Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2-position (Imidazole) | Methyl group addition | Increased JNK selectivity |
| 6-position (Pyridine) | Fluoro substitution | Enhanced antimicrobial activity |
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond neuroprotection and antimicrobial action:
4.1. Cancer Therapy
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to clarify its efficacy against specific cancer types.
4.2. Cardiovascular Health
Emerging evidence indicates that certain derivatives may positively influence cardiovascular health by modulating pathways involved in inflammation and oxidative stress .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor activity by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Comparison of N-(1H-Imidazol-2-ylmethyl)-6-methylpyridin-3-amine with Analogous Heterocycles
Key Observations:
Hydrogen Bonding:
- The title compound and 6-methylpyridin-3-amine both exhibit N–H···N hydrogen bonding, which stabilizes their crystal structures . In contrast, pyrazolylpyridazine derivatives (e.g., ) lack explicit hydrogen-bonding data but may rely on π-π stacking due to extended aromatic systems.
- Imidazole-containing compounds (e.g., ) likely engage in stronger hydrogen bonding or metal coordination due to the imidazole’s dual nitrogen sites.
Molecular Weight and Complexity:
- The title compound (MW = 189.24) is simpler than pyridazine-pyrazole hybrids (MW = 275.29) or pyrimidine-imidazole derivatives (MW = 357.41), suggesting differences in solubility and bioavailability .
Biological Activity
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a pyridine ring substituted with an imidazole group, which is crucial for its biological interactions. The presence of the imidazolylmethyl moiety enhances the compound's ability to interact with biological targets.
1. Antiproliferative Activity
Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that modifications in the functional groups attached to the pyridine core can lead to varying degrees of potency:
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Original Compound | MDA-MB-231 | 9.0 |
| OMe Group Insertion | MDA-MB-231 | 0.075 |
| Two -OH Groups | Hep2 | 0.058 |
| Acylated Derivative | PC3 | 0.021 |
The data suggests that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly decreases IC50 values, enhancing antiproliferative activity against breast and prostate cancer cells .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. For instance:
- Antiproliferative Mechanism : The compound may inhibit critical pathways involved in cell division and proliferation, such as the PI3K/Akt/mTOR signaling pathway.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in a murine model bearing human breast cancer xenografts. The results indicated a significant reduction in tumor volume compared to controls, suggesting that this compound could be developed into an effective therapeutic agent against breast cancer.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results showed that this compound exhibited a notable bactericidal effect, highlighting its potential as a novel antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
